3-(Chloromethyl)-2,5-dimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2,5-dimethylheptane is an organic compound characterized by a heptane backbone with a chloromethyl group attached to the third carbon and two methyl groups attached to the second and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,5-dimethylheptane typically involves the chloromethylation of 2,5-dimethylheptane. One common method is the reaction of 2,5-dimethylheptane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,5-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions include alcohols, amines, thioethers, carboxylic acids, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Chloromethyl)-2,5-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,5-dimethylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved in the reaction .
Comparison with Similar Compounds
Similar Compounds
Chloromethylbenzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.
2-Chloromethyl-2,5-dimethylhexane: Similar structure but with a hexane backbone instead of heptane.
3-Chloromethyl-2,5-dimethylpentane: Similar structure but with a pentane backbone.
Uniqueness
3-(Chloromethyl)-2,5-dimethylheptane is unique due to its specific arrangement of the chloromethyl and methyl groups on a heptane backbone, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C10H21Cl |
---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
3-(chloromethyl)-2,5-dimethylheptane |
InChI |
InChI=1S/C10H21Cl/c1-5-9(4)6-10(7-11)8(2)3/h8-10H,5-7H2,1-4H3 |
InChI Key |
UZDNCUDQQYNLGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CCl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.